Potassium hydrogen (4-nitrophenyl)phosphonate

phosphatase inhibitor non-hydrolysable analogue alkaline phosphatase

Potassium hydrogen (4-nitrophenyl)phosphonate (CAS 159879-28-4) is the mono-potassium salt of (4-nitrophenyl)phosphonic acid, belonging to the arylphosphonate class. Its core structure features a direct, hydrolysis-resistant phosphorus–carbon (P–C) bond to the 4-nitrophenyl ring, in contrast to the labile P–O bond found in conventional phosphate esters such as p-nitrophenyl phosphate (pNPP).

Molecular Formula C6H5KNO5P
Molecular Weight 241.18
CAS No. 159879-28-4
Cat. No. B2372350
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePotassium hydrogen (4-nitrophenyl)phosphonate
CAS159879-28-4
Molecular FormulaC6H5KNO5P
Molecular Weight241.18
Structural Identifiers
SMILESC1=CC(=CC=C1[N+](=O)[O-])P(=O)(O)[O-].[K+]
InChIInChI=1S/C6H6NO5P.K/c8-7(9)5-1-3-6(4-2-5)13(10,11)12;/h1-4H,(H2,10,11,12);/q;+1/p-1
InChIKeyOTMUUMXNNVOFAF-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Potassium Hydrogen (4-Nitrophenyl)phosphonate (CAS 159879-28-4): Core Structural & Functional Identity


Potassium hydrogen (4-nitrophenyl)phosphonate (CAS 159879-28-4) is the mono-potassium salt of (4-nitrophenyl)phosphonic acid, belonging to the arylphosphonate class [1]. Its core structure features a direct, hydrolysis-resistant phosphorus–carbon (P–C) bond to the 4-nitrophenyl ring, in contrast to the labile P–O bond found in conventional phosphate esters such as p-nitrophenyl phosphate (pNPP) [2]. This fundamental difference categorizes it as a non-hydrolysable substrate analogue and inhibitor of alkaline phosphatases, as demonstrated by its co-crystallization within the active site of human placental alkaline phosphatase (PDB: 1ZED, 1.57 Å resolution) [3]. The potassium counterion enhances aqueous solubility relative to the free acid form, expanding its utility in biological assay systems .

Why p-Nitrophenyl Phosphate (pNPP) and Free Acid Analogs Cannot Replace Potassium Hydrogen (4-Nitrophenyl)phosphonate


Generic substitution with p-nitrophenyl phosphate (pNPP) or (4-nitrophenyl)phosphonic acid fails due to critical differences in enzymatic reactivity and physicochemical properties. pNPP is a standard substrate that is rapidly hydrolyzed by phosphatases, whereas the target compound acts as a non-hydrolysable inhibitor or stable analogue, enabling entirely different experimental paradigms such as structural studies of enzyme-inhibitor complexes [1]. While the free phosphonic acid (CAS 2175-86-2) shares the non-hydrolysable P–C bond, its limited aqueous solubility restricts its effective concentration in biological assays; the potassium salt of the target compound overcomes this limitation, providing higher achievable concentrations without organic co-solvents . These distinctions eliminate simple interchangeability in protocols requiring either hydrolytic stability or enhanced solubility.

Quantitative Differentiation Evidence for Potassium Hydrogen (4-Nitrophenyl)phosphonate Against Key Comparators


Hydrolytic Stability: Non-Hydrolysable Phosphonate vs. Labile Phosphate Ester (pNPP)

Potassium hydrogen (4-nitrophenyl)phosphonate is characterized as a 'non-hydrolysable substrate analogue' in the active site of human placental alkaline phosphatase (PLAP), whereas p-nitrophenyl phosphate (pNPP) is a standard hydrolysable substrate [1]. This stability arises from the direct P–C bond to the aromatic ring, which cannot be cleaved by the enzyme's catalytic machinery [2].

phosphatase inhibitor non-hydrolysable analogue alkaline phosphatase

Solubility Advantage: Potassium Salt vs. Free Phosphonic Acid

The target compound, as a potassium salt, possesses significantly higher aqueous solubility than its free acid counterpart, (4-nitrophenyl)phosphonic acid (CAS 2175-86-2) . The salt form dissociates in water to yield the active (4-nitrophenyl)phosphonate monoanion, facilitating the preparation of concentrated stock solutions without the need for organic co-solvents, which can denature proteins or interfere with enzymatic assays [1].

aqueous solubility salt form assay development

Structural Binding Mode and Affinity: Defined Inhibitor vs. Hydrolysable Substrate

X-ray co-crystallography of human placental alkaline phosphatase (PLAP) with p-nitrophenyl-phosphonate (the active anion of the target compound) at 1.57 Å resolution provides atomic-level evidence of its specific binding [1]. The phosphonate occupies the active site hydrophobic pocket and acts as an uncompetitive inhibitor, in contrast to p-nitrophenyl phosphate (pNPP), which is a substrate and does not form a stable inhibitory complex [2]. This structural validation confirms its utility in rational drug design and mechanistic enzymology.

X-ray crystallography enzyme-inhibitor complex alkaline phosphatase

Enzymatic Specificity: Phosphonate Monoester Hydrolysis Kinetics vs. Phosphate Monoester

Kinetic characterization of a closely related phosphonate monoester, p-nitrophenyl phenylphosphonate (PNPPP), reveals distinct catalytic parameters compared to the standard phosphate monoester, p-nitrophenyl phosphate (pNPP), when acted upon by specific phosphonate monoester hydrolases [1]. For example, with a bacterial phosphonate monoester hydrolase (BcPMH), PNPPP exhibits a catalytic efficiency (kcat/Km) of 1.5 × 10^4 M⁻¹s⁻¹, contrasting with pNPP's value of 2.2 × 10^1 M⁻¹s⁻¹, a 6.8 × 10^2-fold preference for the phosphonate substrate [1]. While these data are for an analog, they illustrate the class-level metabolic divergence that differentiates phosphonate monoesters like the target compound from phosphate esters.

enzyme kinetics phosphonate monoester hydrolase substrate specificity

High-Value Application Scenarios for Potassium Hydrogen (4-Nitrophenyl)phosphonate Based on Verified Differentiation


X-ray Crystallography and Structural Biology of Phosphatase Enzymes

The target compound's proven capacity to form a stable, non-hydrolysable complex with human placental alkaline phosphatase (PDB: 1ZED) makes it an essential ligand for co-crystallization studies [1]. Its use avoids the rapid substrate turnover of pNPP, directly enabling the elucidation of the enzyme's active-site architecture and inhibitor binding pose at high resolution, which is critical for structure-guided drug design targeting phosphatase enzymes [2].

Phosphatase Enzyme Inhibition and Kinetic Assays

Leveraging its uncompetitive inhibition mechanism and stable binding, the compound serves as a well-characterized inhibitor for alkaline phosphatase enzymes [1]. This provides a defined negative control or inhibitor candidate for biochemical assays, allowing researchers to quantify enzyme activity and screen for novel modulators without the confounding factor of inhibitor consumption that occurs with slowly-hydrolysable, mechanism-based inhibitors [2].

Chemical Biology Probe Development and Bioconjugation

The combination of a specific enzyme-binding phosphonate warhead and the aryl nitro group offers a reactive handle. The nitro group is a well-established moiety that can be selectively reduced to an amine, such as an aniline, enabling subsequent bioconjugation or functionalization with fluorophores, affinity tags, or solid supports [1]. This property, coupled with the solubility advantages of the potassium salt, positions the compound as a versatile starting point for creating customized chemical biology probes targeting phosphatase enzymes [2].

Catalytic Antibody Hapten Design and Transition-State Analog Studies

The tetrahedral geometry of the phosphonate monoanion mimics the transition state of phosphate ester hydrolysis [1]. This structural feature supports its use as a stable transition-state analog (TSA) in the generation and selection of catalytic antibodies or other artificial enzymes with phosphatase-like activities. Its non-hydrolysable nature ensures the immune response is directed against the stable TSA, a strategy documented for similar phosphonate haptens [2].

Quote Request

Request a Quote for Potassium hydrogen (4-nitrophenyl)phosphonate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.